2-Aminoadamantane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

adamantan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWNXXINFABALM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10523-68-9 (hydrochloride) |

Source

|

| Record name | 2-Aminoadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90156707 |

Source

|

| Record name | 2-Aminoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13074-39-0 |

Source

|

| Record name | 2-Aminoadamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-aminoadamantane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoadamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoadamantane, a rigid, tricyclic amine, serves as a crucial pharmacophore and synthetic intermediate in medicinal chemistry. Its unique cage-like structure imparts a high degree of lipophilicity and metabolic stability, making it an attractive scaffold for the development of therapeutic agents targeting a range of conditions, from viral infections to neurological disorders. This guide provides a comprehensive overview of the core physicochemical properties of this compound and its hydrochloride salt, details the experimental protocols for their determination, and visualizes key related pathways and workflows.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its corresponding hydrochloride salt, providing a clear, comparative view of their characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | adamantan-2-amine | [1] |

| CAS Number | 13074-39-0 | [1][2] |

| Molecular Formula | C₁₀H₁₇N | [1][2] |

| Molecular Weight | 151.25 g/mol | [1] |

| Melting Point | 230-236 °C | |

| Boiling Point | 226.1 °C at 760 mmHg | |

| Density | 1.028 g/cm³ | |

| Solubility | Insoluble in water; Soluble in organic solvents like diethyl ether and dichloromethane. | [3] |

| pKa | Estimated ~10.68 (based on 1-aminoadamantane) | [4] |

| LogP (Computed) | 1.7 | [1] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| IUPAC Name | adamantan-2-amine;hydrochloride | [5] |

| CAS Number | 10523-68-9 | [5][6] |

| Molecular Formula | C₁₀H₁₈ClN | [5] |

| Molecular Weight | 187.71 g/mol | [5] |

| Melting Point | >300 °C | [7] |

| Solubility | Soluble in DMSO (slightly), Methanol (slightly). | [7] |

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of amines like this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil or a metal block heating apparatus).[9]

-

Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[9]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[10]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Small-Scale Capillary Method

-

Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed in a small test tube or fusion tube.[11]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid. The test tube is then attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube or aluminum block).[12][13]

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heat source is then removed, and the liquid is allowed to cool slowly.[14]

-

Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[14]

Solubility Determination

Solubility tests provide insights into the polarity and the presence of acidic or basic functional groups in a molecule.

Methodology: Qualitative Assessment

-

Solubility in Water: Add approximately 25 mg of this compound to 0.5 mL of deionized water in a test tube. Stir or shake the mixture vigorously. Observe whether the solid dissolves completely. Since amines can be basic, test the resulting solution with pH paper. An increase in pH indicates a basic compound.[3][15]

-

Solubility in Acid: If the compound is insoluble in water, add 0.5 mL of a 5% aqueous HCl solution to a fresh sample. Amines, being basic, will react with the acid to form a water-soluble ammonium salt.[16][17]

-

Solubility in Organic Solvents: Test the solubility in a nonpolar organic solvent like diethyl ether or dichloromethane by adding approximately 25 mg of the compound to 0.5 mL of the solvent and observing for dissolution.[3]

pKa Determination

The pKa is a measure of the acidity of a conjugate acid of a base. For an amine, it reflects the equilibrium between the protonated and unprotonated forms.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure full dissolution.[18]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.[19]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where 50% of the amine has been protonated. This point can be accurately identified from the inflection point of the titration curve or by analyzing its derivatives.[7][20]

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and allowed to saturate each other.[21]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached. The mixture is then allowed to stand until the two phases have completely separated.[22]

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[23]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[22][24]

Visualizations: Pathways and Workflows

Mechanism of Action: Influenza A M2 Channel Inhibition

This compound derivatives, like their well-known predecessor amantadine (1-aminoadamantane), are known to exhibit antiviral activity against influenza A virus. Their primary mechanism of action involves the blockade of the M2 proton channel, a tetrameric protein embedded in the viral envelope. This channel is essential for the uncoating of the virus within the host cell's endosome. By blocking this channel, the influx of protons into the virion is prevented, which in turn inhibits the release of the viral ribonucleoprotein (vRNP) into the cytoplasm, thereby halting viral replication.[25][26][27]

References

- 1. This compound | C10H17N | CID 25332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. moorparkcollege.edu [moorparkcollege.edu]

- 4. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | C10H18ClN | CID 25331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synchem.de [synchem.de]

- 7. benchchem.com [benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. chemhaven.org [chemhaven.org]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. enamine.net [enamine.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. enamine.net [enamine.net]

- 22. acdlabs.com [acdlabs.com]

- 23. agilent.com [agilent.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Mechanism and toxicity of Amantadine_Chemicalbook [chemicalbook.com]

The Discovery and Early History of 2-Aminoadamantane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a unique tricyclic hydrocarbon, has captivated chemists and pharmacologists since its discovery. Its rigid, lipophilic cage structure has made it a valuable scaffold in medicinal chemistry, leading to the development of several clinically important drugs. While the 1-substituted adamantane derivative, amantadine (1-aminoadamantane), gained significant attention for its antiviral and anti-Parkinsonian activities, the history of its positional isomer, 2-aminoadamantane, is less widely documented. This technical guide provides an in-depth exploration of the discovery, synthesis, and early investigations into the biological activity of this compound, offering a historical perspective for researchers in drug discovery and development.

The journey of adamantane began with its isolation from petroleum in 1933.[1] However, it was the development of a practical synthetic route by Schleyer in 1957 that made adamantane and its derivatives readily accessible for broader scientific investigation.[2][3] This paved the way for the exploration of functionalized adamantanes, with the discovery of the antiviral properties of amantadine in the early 1960s marking a pivotal moment in the medicinal chemistry of this class of compounds.[2][4]

The First Synthesis of this compound

The first reported synthesis of this compound was achieved in 1960 by a team of German chemists: H. Stetter, J. Mayer, M. Schwarz, and K. Wulff. Their work, published in Chemische Berichte, described the preparation of this compound from adamantan-2-one.

Experimental Protocol: The Leuckart Reaction

The seminal synthesis utilized the Leuckart reaction, a classic method for the reductive amination of ketones.[4] This reaction involves heating a ketone with ammonium formate or formamide, which serves as both the nitrogen source and the reducing agent.

Reaction Scheme:

Figure 1: General scheme of the Leuckart reaction for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: Adamantan-2-one is mixed with an excess of formamide or ammonium formate in a reaction vessel equipped with a reflux condenser.

-

Heating: The mixture is heated to a high temperature, typically between 160-185°C, for several hours. This drives the formation of the intermediate N-formyl-2-aminoadamantane.

-

Hydrolysis: The resulting N-formyl intermediate is then hydrolyzed to yield the free amine. This is typically achieved by heating the reaction mixture with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

-

Isolation and Purification: After hydrolysis, the reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization or distillation.

Early Investigations into Biological Activity

Following the discovery of the potent antiviral activity of 1-aminoadamantane (amantadine) against the influenza A virus, it was natural to investigate the biological properties of its 2-amino isomer.[2] Early comparative studies, however, suggested a significant difference in the antiviral efficacy between the two isomers.

One notable finding from early research indicated that "2-amantadine" was less active than amantadine against the influenza A virus.[5] This observation highlighted the critical importance of the substituent's position on the adamantane cage for its biological function.

Mechanism of Action: The Influenza A M2 Proton Channel

The primary mechanism of action for the antiviral activity of aminoadamantanes against influenza A is the blockade of the M2 proton channel.[6][7][8] This viral protein forms a channel that is essential for the uncoating of the virus and the release of its genetic material into the host cell.

The positively charged amino group of the adamantane derivative is thought to be crucial for this inhibitory activity, as it electrostatically hinders the passage of protons through the channel.[9] The rigid, lipophilic adamantane cage serves to anchor the molecule within the channel.

Figure 2: Signaling pathway of Influenza A M2 proton channel inhibition by aminoadamantanes.

While both 1- and this compound share this general mechanism, the difference in their efficacy suggests that the precise orientation of the amino group within the M2 channel is a key determinant of inhibitory potency.

Alternative Synthetic Methodologies

Over the years, several other methods for the synthesis of this compound from adamantanone have been developed, offering potential improvements in yield and reaction conditions over the classical Leuckart reaction.

Reductive Amination of Adamantanone Oxime

This two-step process involves the initial conversion of adamantanone to its oxime, followed by reduction to the amine.

Experimental Workflow:

Figure 3: Experimental workflow for the synthesis of this compound via the oxime intermediate.

Detailed Methodology:

-

Oximation: Adamantanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or pyridine) in a suitable solvent like ethanol. The mixture is typically heated to drive the reaction to completion, forming adamantanone oxime.

-

Reduction: The isolated adamantanone oxime is then reduced to this compound. Various reducing agents can be employed, including sodium metal in a protic solvent like ethanol (a dissolving metal reduction) or a metal hydride reagent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Summary of Quantitative Data

The following table summarizes key data related to the synthesis of this compound.

| Property | Value | Reference |

| First Reported Synthesis | 1960 | Stetter, H., et al. Chem. Ber. |

| Starting Material | Adamantan-2-one | |

| Key Synthetic Methods | Leuckart Reaction, Reductive Amination of Oxime | [4] |

Conclusion

The discovery of this compound in 1960 by Stetter and colleagues marked an important, albeit less celebrated, milestone in the exploration of adamantane chemistry. While its initial biological evaluation showed it to be less potent as an antiviral agent compared to its 1-amino isomer, the synthesis and study of this compound have contributed to a deeper understanding of the structure-activity relationships within this important class of compounds. The historical synthetic routes, particularly the Leuckart reaction and the reduction of the corresponding oxime, remain fundamental examples of amine synthesis for medicinal chemists. For contemporary researchers, the story of this compound serves as a reminder of the subtle yet profound impact of isomeric substitution on the biological activity of a pharmacophore.

References

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Amantadine - Wikipedia [en.wikipedia.org]

- 7. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. membranelab.huji.ac.il [membranelab.huji.ac.il]

An In-depth Technical Guide to 2-Aminoadamantane

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Structure and CAS Number

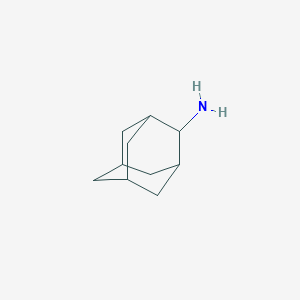

2-Aminoadamantane, also known as 2-adamantanamine or tricyclo[3.3.1.13,7]decan-2-amine, is a tricyclic aliphatic amine. Its rigid, cage-like structure is a key feature contributing to its pharmacological properties. The compound exists as a free base and more commonly as a hydrochloride salt.

-

This compound (Free Base)

-

CAS Number: 13074-39-0[1]

-

Molecular Formula: C10H17N

-

Molecular Weight: 151.25 g/mol [1]

-

Chemical Structure:

/ | C----C----C / \ / \ / C---C--C---C---C \ / \ / \ / C----C----C \ | / --C--

-

-

This compound Hydrochloride (Salt)

Physicochemical Properties

The lipophilic nature of the adamantane cage significantly influences the physicochemical properties of this compound, impacting its solubility, distribution, and ability to cross biological membranes.

| Property | Value | Source(s) |

| Melting Point (HCl) | >300 °C (decomposes) | [2][3] |

| Solubility (HCl) | Slightly soluble in water, methanol, and DMSO | [3] |

| pKa (related compound) | 10.1 (for 1-aminoadamantane) | [6] |

| LogP (calculated) | 1.7 | [1] |

Synthesis of this compound

The synthesis of this compound typically starts from 2-adamantanone. Two common synthetic routes are the Leuckart reaction and reductive amination.

Experimental Protocol: Synthesis via Reductive Amination of 2-Adamantanone

This protocol describes a general procedure for the synthesis of this compound from 2-adamantanone via reductive amination.

Materials:

-

2-Adamantanone

-

Ammonium acetate or ammonia

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol (anhydrous)

-

Hydrochloric acid (ethanolic or aqueous)

-

Diethyl ether or other suitable organic solvent

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Imine Formation:

-

Dissolve 2-adamantanone in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a molar excess of ammonium acetate (or bubble ammonia gas through the solution).

-

Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Reduction of the Imine:

-

Work-up and Isolation of the Free Base:

-

Quench the reaction by carefully adding water.

-

Remove the methanol under reduced pressure.

-

Make the aqueous solution basic by adding a suitable base (e.g., NaOH) to deprotonate the amine.

-

Extract the aqueous layer with an organic solvent such as diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude this compound free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether).

-

Slowly add a solution of hydrochloric acid (e.g., ethanolic HCl or concentrated aqueous HCl) dropwise with stirring.

-

The this compound hydrochloride will precipitate as a white solid.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Logical Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound hydrochloride.

Biological Activity and Applications in Drug Development

This compound and its derivatives have garnered significant interest in drug discovery due to their unique structural features that can impart desirable pharmacokinetic and pharmacodynamic properties.[9] The primary areas of investigation for this class of compounds are as antiviral agents and as modulators of the central nervous system.

Antiviral Activity

Aminoadamantanes, including this compound derivatives, are known for their antiviral activity, particularly against the influenza A virus.[10][11]

Mechanism of Action: M2 Proton Channel Inhibition

The primary mechanism of antiviral action is the blockade of the M2 ion channel of the influenza A virus.[11] The M2 protein is a proton-selective ion channel essential for viral replication. After the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to enter the virion. This acidification is crucial for the uncoating of the viral ribonucleoprotein (RNP) complex, releasing the viral genetic material into the cytoplasm. By blocking this channel, this compound prevents viral uncoating and subsequent replication.

Signaling Pathway: Influenza A M2 Channel Blockade

Caption: Mechanism of M2 proton channel blockade by this compound.

Central Nervous System Activity

Aminoadamantanes also exhibit activity within the central nervous system, primarily as N-methyl-D-aspartate (NMDA) receptor antagonists.[11][12]

Mechanism of Action: NMDA Receptor Antagonism

NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[13] Overactivation of NMDA receptors can lead to excessive calcium influx and excitotoxicity, a process implicated in various neurodegenerative disorders. This compound can act as an uncompetitive antagonist, binding within the ion channel of the NMDA receptor when it is open and thereby blocking the influx of calcium ions. This modulation of NMDA receptor activity is the basis for the therapeutic potential of some aminoadamantanes in conditions like Alzheimer's disease and Parkinson's disease.[11]

Signaling Pathway: NMDA Receptor Antagonism

Caption: Uncompetitive antagonism of the NMDA receptor by this compound.

Quantitative Biological Data

While extensive quantitative data for this compound itself is limited in the public domain, studies on its derivatives provide insights into its potential activity. The table below summarizes relevant data for aminoadamantane derivatives.

| Compound/Derivative | Target/Assay | Value (IC50/Kd) | Source(s) |

| Amantadine (1-aminoadamantane) | Influenza A (in vitro) | ~120-130 µM | [1][14] |

| Memantine | NMDA Receptor (uncompetitive) | Kd ≈ 8.3 µM | [13] |

| 2-alkyl-2-aminoadamantane derivatives | Influenza A (M2 S31N mutant) | Active in vitro | [10] |

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of this compound and its derivatives.

Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin

-

Agarose or Avicel

-

Crystal violet staining solution

-

This compound (or derivative) stock solution

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed MDCK cells in culture plates and grow to confluency.

-

Virus Adsorption: Wash the confluent cell monolayers with phosphate-buffered saline (PBS) and infect with a diluted influenza A virus stock for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing a low concentration of agarose or Avicel and varying concentrations of the test compound (this compound). Include a positive control (e.g., amantadine) and a negative (no drug) control.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.

-

Plaque Visualization: Fix the cells with a formaldehyde solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Protocol: NMDA Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand that binds to the NMDA receptor channel.

Materials:

-

Rat brain cortical membranes (source of NMDA receptors)

-

[3H]MK-801 (radioligabeled NMDA receptor channel blocker)

-

Tris-HCl buffer

-

Glutamate and glycine (to open the channel)

-

This compound (or derivative) stock solution

-

Scintillation fluid and vials

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Prepare a suspension of rat brain cortical membranes in Tris-HCl buffer.

-

Binding Reaction: In test tubes, combine the membrane preparation, [3H]MK-801, glutamate, and glycine. Add varying concentrations of the test compound (this compound). Include tubes for total binding (no competitor) and non-specific binding (excess of a known unlabeled blocker like MK-801).

-

Incubation: Incubate the reaction mixture at room temperature to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound ligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound. The Ki (inhibitor constant) can be calculated from the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Conclusion

This compound is a foundational molecule in the development of drugs targeting viral infections and central nervous system disorders. Its rigid, lipophilic structure provides a unique scaffold that can be derivatized to optimize pharmacological properties. The primary mechanisms of action for this class of compounds, inhibition of the influenza A M2 proton channel and antagonism of the NMDA receptor, are well-established. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound, serving as a valuable resource for researchers in the field of drug discovery and development. Further investigation into 2-substituted adamantanes holds promise for the development of novel therapeutics with improved efficacy and resistance profiles.

References

- 1. This compound | C10H17N | CID 25332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride(10523-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 2-Adamantanamine hydrochloride CAS#: 10523-68-9 [m.chemicalbook.com]

- 4. synchem.de [synchem.de]

- 5. 2-Adamantanamine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Amantadine [drugfuture.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. researchgate.net [researchgate.net]

- 10. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

Solubility of 2-Aminoadamantane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of 2-aminoadamantane in organic solvents. Due to a scarcity of publicly available quantitative data for this compound, this document leverages solubility data for the structurally analogous compound, 1-aminoadamantane hydrochloride, to provide insights into expected solubility trends. This guide also outlines a comprehensive experimental protocol for determining the solubility of this compound and presents a visual workflow of the experimental process.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. Understanding the solubility profile of this compound is essential for optimizing synthetic routes and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This guide aims to provide a foundational understanding of this compound's solubility characteristics and a practical framework for its experimental determination.

Solubility Data

The following table summarizes the mole fraction solubility of 1-aminoadamantane hydrochloride in several organic solvents at various temperatures. This data is extracted from studies on 1-adamantanamine hydrochloride and is presented here for illustrative purposes.[1][2][3]

Table 1: Mole Fraction Solubility (x₁) of 1-Aminoadamantane Hydrochloride in Various Solvents [1][2][3]

| Temperature (K) | Ethanol | Acetic Acid | N-Methylpyrrolidone (NMP) | N,N-Dimethylformamide (DMF) | Dimethylacetamide (DMAC) |

| 283.15 | 0.0153 | 0.0381 | 0.0245 | 0.0089 | 0.0198 |

| 288.15 | 0.0176 | 0.0435 | 0.0287 | 0.0104 | 0.0234 |

| 293.15 | 0.0201 | 0.0496 | 0.0335 | 0.0121 | 0.0275 |

| 298.15 | 0.0229 | 0.0564 | 0.0389 | 0.0141 | 0.0322 |

| 303.15 | 0.0261 | 0.0641 | 0.0451 | 0.0163 | 0.0376 |

| 308.15 | 0.0296 | 0.0728 | 0.0521 | 0.0189 | 0.0438 |

| 313.15 | 0.0336 | 0.0825 | 0.0601 | 0.0218 | 0.0509 |

| 318.15 | 0.0381 | 0.0934 | 0.0691 | 0.0251 | 0.0591 |

| 323.15 | 0.0431 | 0.1057 | 0.0793 | 0.0288 | 0.0685 |

| 328.15 | 0.0487 | 0.1194 | 0.0909 | 0.0331 | 0.0793 |

| 333.15 | 0.0549 | 0.1348 | 0.1041 | 0.0379 | 0.0917 |

Disclaimer: This data is for 1-aminoadamantane hydrochloride and should be used as a qualitative guide for estimating the solubility behavior of this compound.

Qualitative solubility information for this compound hydrochloride indicates it is slightly soluble in DMSO, methanol, and water.[4] The parent compound, adamantane, is practically insoluble in water but readily soluble in nonpolar organic solvents.[5]

Experimental Protocol for Solubility Determination

The following protocol outlines the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent. This method is considered the gold standard for its reliability.[6]

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The required time should be determined in preliminary experiments by sampling at different time points until the concentration in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

-

3.3. Considerations

-

Purity of Compound and Solvents: The purity of both the this compound and the organic solvents can significantly impact the solubility results.

-

Temperature Control: Solubility is highly dependent on temperature; therefore, precise temperature control is critical throughout the experiment.

-

Equilibration Time: Insufficient equilibration time can lead to an underestimation of the solubility.

-

Solid Phase Analysis: It is good practice to analyze the solid phase after the experiment (e.g., by DSC or XRD) to ensure that no phase transition or solvate formation has occurred.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

theoretical calculations of 2-aminoadamantane properties

An In-Depth Technical Guide to the Theoretical Calculation of 2-Aminoadamantane Properties

Affiliation: Google Research

Abstract

This compound, a rigid cage-like aliphatic amine, serves as a crucial scaffold in medicinal chemistry, notably in the development of antiviral and central nervous system-acting drugs. Understanding its physicochemical properties at a molecular level is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize the electronic, vibrational, and thermodynamic properties of this compound and its related derivatives. It details the application of Density Functional Theory (DFT) for geometry optimization and the calculation of molecular orbitals and vibrational frequencies. Furthermore, it explores advanced techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) for predicting binding affinities to biological targets. This document summarizes key quantitative data in structured tables and provides detailed protocols for the experimental validation of theoretical predictions, serving as a vital resource for researchers, scientists, and drug development professionals.

Introduction

Adamantane and its derivatives have garnered significant attention in pharmacology due to their unique structural properties. The rigid, lipophilic adamantane cage can interact with biological targets, such as viral ion channels, and its derivatives are key components of approved drugs. This compound is an important isomer, and understanding its structural and electronic characteristics is essential for predicting its behavior and designing more potent and selective therapeutics.

Theoretical calculations provide a powerful, cost-effective alternative to purely empirical studies, allowing for the prediction of molecular properties and the elucidation of interaction mechanisms at an atomic level. This guide focuses on the primary computational methods employed to study this compound, presenting a workflow from basic molecular property prediction to the analysis of complex biological interactions.

Core Theoretical Methodologies

The foundation of modern computational chemistry for molecules like this compound lies in quantum mechanics, with Density Functional Theory (DFT) being the most widely used method.

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT is employed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies. The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set.

-

Functionals: The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a popular and well-validated choice for organic molecules, offering a good balance between accuracy and computational cost.[1][2][3]

-

Basis Sets: Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used.[4][5] The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution, especially the lone pair on the nitrogen atom.

The general workflow for a DFT-based analysis of this compound is illustrated below.

Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA)

For studying the interaction of this compound derivatives with biological targets, such as the influenza M2 proton channel, the MM-PBSA method is a widely used approach to estimate binding free energies.[6] This method combines molecular mechanics energy calculations with continuum solvation models to approximate the energy of binding between a ligand and a receptor.

The binding free energy (

ΔGbindΔGbind=ΔEMM+ΔGsolv−TΔS-

ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

is the change in molecular mechanics energy in the gas phase.ΔEMM -

ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

is the change in solvation free energy.ΔGsolv -

is the change in conformational entropy upon binding.TΔS

Key Calculated Properties

While specific, peer-reviewed theoretical data for this compound is not as abundant as for its 1-amino isomer (amantadine), the following sections present representative data calculated for aminoadamantanes using the methodologies described above.

Electronic Properties

The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.[7]

Table 1: Representative Calculated Electronic Properties of Aminoadamantane Isomers Calculations are typically performed in the gas phase using DFT (e.g., B3LYP/6-311++G(d,p)). Values are illustrative and based on typical results for adamantane derivatives.

| Property | Symbol | Representative Value | Unit | Significance |

| Highest Occupied Molecular Orbital Energy | | -6.3 to -6.8 | eV | Electron-donating ability; localized on the amine group |

| Lowest Unoccupied Molecular Orbital Energy | | -1.7 to -1.9 | eV | Electron-accepting ability; delocalized over the cage |

| HOMO-LUMO Energy Gap | | 4.5 to 5.0 | eV | Chemical reactivity and kinetic stability |

| Ionization Potential (Vertical) | IP | ~9.2 | eV | Energy required to remove an electron |

| Dipole Moment | | ~2.0 | Debye | Polarity and non-covalent interaction potential |

Vibrational Analysis

DFT frequency calculations predict the vibrational modes of a molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectroscopy. Comparing theoretical spectra with experimental data is a primary method for validating the accuracy of the computational model and aiding in the assignment of spectral bands.[8][9]

Table 2: Comparison of Representative Theoretical and Experimental Vibrational Frequencies for Aminoadamantane Theoretical frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and basis set limitations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | ~3360 | ~3350-3370 |

| N-H Stretch (symmetric) | ~3290 | ~3280-3300 |

| C-H Stretch | ~2900-2950 | ~2850-2930 |

| N-H Wagging | ~840 | ~830-850 |

| Cage Deformation | < 800 | < 800 |

Thermodynamic and Binding Properties

Theoretical methods can predict fundamental thermodynamic properties and the energetics of binding to a receptor. Quantum chemical calculations can yield the standard enthalpy of formation, while methods like MM-PBSA provide insight into the thermodynamics of protein-ligand binding.[6][10]

Table 3: Representative Calculated Thermodynamic and Binding Properties

| Property | Symbol | Representative Value | Unit | Method |

| Standard Molar Enthalpy of Formation (gas) | | -220 to -240 | kJ/mol | DFT (isodesmic reactions) |

| Binding Free Energy to M2 Channel | | -25 to -40 | kcal/mol | MM-PBSA |

Experimental Protocols for Validation

Theoretical predictions must be validated against experimental data. The following protocols outline standard procedures for obtaining experimental data to compare with the calculated properties of this compound.

Protocol: Vibrational Spectroscopy (FTIR)

Objective: To obtain the infrared vibrational spectrum of this compound for comparison with DFT-calculated frequencies.

Methodology:

-

Sample Preparation: A small amount (~1-2 mg) of solid this compound is finely ground in an agate mortar. Approximately 100 mg of dry potassium bromide (KBr) powder is added, and the mixture is homogenized.

-

Pellet Formation: The mixture is transferred to a pellet-pressing die and subjected to high pressure (8-10 tons) under vacuum to form a thin, transparent KBr pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Collection: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted to obtain the final absorbance spectrum of the sample.

-

Analysis: The positions of the absorption peaks (in cm⁻¹) are identified and compared with the scaled theoretical vibrational frequencies.

Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To experimentally determine the thermodynamic parameters (binding affinity, enthalpy, entropy) of this compound binding to a target protein, for validation of MM-PBSA calculations.

Methodology:

-

Sample Preparation: The target protein (e.g., purified M2 proton channel reconstituted in micelles) is placed in the ITC sample cell. This compound (ligand) is prepared at a 10-20 fold higher concentration in the same buffer and loaded into the injection syringe. All solutions are thoroughly degassed.

-

Instrument Setup: The experiment is run at a constant temperature (e.g., 25 °C). Injection volumes (e.g., 2-5 µL) and spacing between injections (e.g., 150-180 seconds) are set to ensure the reaction reaches equilibrium and the thermal signal returns to baseline.

-

Titration: A series of small aliquots of the ligand solution are injected into the protein solution. The heat change associated with each injection is measured by the instrument.

-

Data Analysis: The raw data (heat change per injection) is integrated to create a binding isotherm. This isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the binding affinity (

), stoichiometry (n), and enthalpy of binding (KdΔHΔGΔSΔG=−RTln(Ka)=ΔH−TΔSKa=1/Kd

The diagram below illustrates the synergistic relationship between theoretical prediction and experimental validation.

Conclusion

Theoretical calculations offer indispensable tools for the in-depth characterization of this compound. Methods such as Density Functional Theory provide fundamental insights into its electronic structure and vibrational properties, which are essential for understanding its intrinsic reactivity and for spectroscopic identification. Furthermore, more advanced computational strategies like MM-PBSA enable the prediction of binding thermodynamics to pharmaceutically relevant targets, thereby guiding the design of new and improved adamantane-based drugs. The synergy between these computational predictions and rigorous experimental validation accelerates the drug discovery process, reducing costs and providing a rational basis for molecular design. This guide serves as a foundational resource for applying these powerful computational techniques to the study of this compound and other important medicinal scaffolds.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. inpressco.com [inpressco.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Interpreting Thermodynamic Profiles of Aminoadamantane Compounds Inhibiting the M2 Proton Channel of Influenza A by Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Vibrational frequencies and structural determination of adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Aminoadamantane

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-aminoadamantane. Designed for researchers, scientists, and professionals in drug development, this document details the chemical shifts, experimental protocols, and a logical workflow for spectral assignment, facilitating the structural elucidation and characterization of this important adamantane derivative.

Introduction

This compound is a key structural motif in medicinal chemistry, serving as a precursor and active pharmacophore in a variety of therapeutic agents. Its rigid, three-dimensional cage structure imparts unique physicochemical properties to molecules. Accurate structural confirmation through NMR spectroscopy is paramount for establishing structure-activity relationships and ensuring the quality of synthesized compounds. This guide summarizes the known ¹H and ¹³C NMR chemical shifts and provides a standardized methodology for their acquisition and analysis.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in NMR spectroscopy are indicative of the local electronic environment of each nucleus. The introduction of an amino group at the C-2 position of the adamantane scaffold breaks the molecule's high symmetry, leading to a more complex and informative spectrum compared to the parent adamantane.

¹H NMR Chemical Shifts

The proton NMR spectrum of 2-substituted adamantanes can be complex due to overlapping signals of the cage protons. Higher field NMR spectrometers (300 MHz or greater) are often recommended for better signal dispersion.

Table 1: ¹H NMR Chemical Shifts of this compound

| Proton Assignment | Chemical Shift (δ, ppm) |

| Adamantane Cage-H | 1.48 - 2.15 (m) |

| NH₂ | 1.25 (s, br) |

Note: Data is illustrative and may vary based on solvent and concentration. The broad multiplet between 1.48 and 2.15 ppm corresponds to the 16 protons of the adamantane cage. The broad singlet at 1.25 ppm is attributed to the two protons of the amino group.

¹³C NMR Chemical Shifts

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides distinct signals for each unique carbon atom in the molecule. The chemical shifts are sensitive to the substitution pattern and the electronic effects of the substituent. Below are the reported ¹³C NMR chemical shifts for this compound hydrochloride. The protonation of the amino group in the hydrochloride salt can influence the chemical shifts of the nearby carbon atoms.

Table 2: ¹³C NMR Chemical Shifts of this compound Hydrochloride

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 (CH-NH₃⁺) | 51.5 |

| Cage Carbons | 26.6 - 37.5 |

Note: This data corresponds to this compound hydrochloride. The chemical shifts for the free base may differ slightly.

For comparison, the ¹³C NMR chemical shifts for unsubstituted adamantane are approximately 28.5 ppm (methine carbons) and 37.9 ppm (methylene carbons). The presence of the amino group at C-2 induces significant shifts in the carbon signals of the adamantane core.

Experimental Protocols

A standardized protocol is essential for acquiring high-quality and reproducible NMR data.[1]

Sample Preparation

-

Dissolution : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the compound's solubility.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

NMR Instrument Setup

-

Spectrometer : Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for improved signal resolution.

-

Tuning and Shimming : Tune the probe to the appropriate ¹H and ¹³C frequencies and shim the magnetic field to achieve optimal homogeneity and sharp spectral lines.

¹H NMR Acquisition

-

Pulse Sequence : A standard one-dimensional proton pulse sequence is typically used.

-

Spectral Width : Set the spectral width to approximately 10-15 ppm.

-

Relaxation Delay : Employ a relaxation delay of 1-2 seconds.

-

Number of Scans : Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition

-

Decoupling : Acquire a proton-decoupled ¹³C NMR spectrum to obtain single-line signals for each carbon.

-

Spectral Width : Use a spectral width of around 200-220 ppm.

-

Relaxation Delay : A longer relaxation delay of 2-5 seconds is often necessary due to the longer relaxation times of carbon nuclei. A greater number of scans is typically required compared to ¹H NMR.

Data Processing

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction : Phase the spectrum and perform a baseline correction.

-

Referencing : Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Analysis : Analyze the chemical shifts, multiplicities, and (for ¹H NMR) integration to elucidate the structure. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.

Visualization of the NMR Signal Assignment Workflow

The following diagram illustrates a logical workflow for the assignment of NMR signals for a substituted adamantane such as this compound.

References

mass spectrometry fragmentation pattern of 2-aminoadamantane

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Aminoadamantane

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of molecules like this compound (C₁₀H₁₇N) is crucial for its identification and characterization in various matrices. This guide provides a detailed overview of the electron ionization (EI) , complete with quantitative data, experimental protocols, and a visualization of the primary fragmentation pathway.

Core Fragmentation Characteristics

Under electron ionization, this compound undergoes characteristic fragmentation, primarily driven by the loss of the amino group and subsequent rearrangements of the adamantane cage. The resulting mass spectrum is distinguished by a prominent molecular ion peak and a highly abundant fragment resulting from the neutral loss of ammonia.

Quantitative Fragmentation Data

The electron ionization (70 eV) mass spectrum of this compound is characterized by several key ions. The relative intensities of these major fragments are summarized in the table below. This data is critical for the identification of this compound in complex mixtures and for distinguishing it from its isomers, such as 1-aminoadamantane.

| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Relative Intensity (%) |

| 151 | [M]⁺ (Molecular Ion) | 100 |

| 134 | [M - NH₃]⁺ | 93 |

| 108 | [C₈H₁₂]⁺ | 55 |

| 94 | [C₇H₁₀]⁺ | 60 |

| 93 | [C₇H₉]⁺ | 85 |

| 92 | [C₇H₈]⁺ | 65 |

| 79 | [C₆H₇]⁺ | 70 |

| 77 | [C₆H₅]⁺ | 45 |

| 67 | [C₅H₇]⁺ | 40 |

Data interpreted from the mass spectrum presented in Greidanus, J. W. (1971). Chemistry of 2-Substituted Adamantanes. III. Mass Spectra of 1- and 2-Adamantanethiol, 2-Adamantanol, and 2-Adamantanamine. Canadian Journal of Chemistry, 49(21), 3593-3597.[1]

Primary Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The molecular ion then undergoes a characteristic neutral loss of ammonia, which is a key diagnostic feature for this compound.[1] This is followed by further fragmentation of the resulting C₁₀H₁₄ radical cation.

Caption: Primary fragmentation pathway of this compound under EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following protocol outlines a typical procedure for obtaining the mass spectrum of this compound using a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

4.1. Instrumentation

-

Mass Spectrometer: A Varian Atlas CH-5 mass spectrometer or a similar instrument equipped with an electron ionization source is suitable.[1]

-

Sample Introduction: Direct insertion probe.

4.2. Instrument Parameters

-

Ionization Energy: 70 eV is a standard energy for generating reproducible fragmentation patterns and for comparison with library spectra. A lower energy, such as 12 eV, can be used to enhance the molecular ion peak.[1]

-

Source Temperature: 250 °C.[1]

-

Probe Temperature: The sample is introduced via a direct probe with the temperature set at approximately 20-25 °C.[1]

-

Mass Range: Scan from m/z 40 to 200 to cover the molecular ion and all significant fragments.

-

Vacuum: A high vacuum (e.g., 10⁻⁶ to 10⁻⁷ torr) should be maintained in the mass analyzer.

4.3. Sample Preparation

-

A small amount of solid this compound is placed in a clean glass capillary tube.

-

The capillary tube is inserted into the direct insertion probe.

4.4. Data Acquisition

-

Insert the direct insertion probe into the mass spectrometer's ion source.

-

Allow the sample to slowly heat and vaporize into the ion source.

-

Acquire mass spectra continuously as the sample evaporates to obtain a representative spectrum.

-

The relative intensities of the peaks should be calculated as a percentage of the most intense peak (the base peak).[1]

Interpretation and Conclusion

The mass spectrum of this compound is characterized by a strong molecular ion peak (m/z 151) and a very prominent M-17 peak (m/z 134), corresponding to the loss of ammonia.[1] This loss of the amino group as a neutral molecule is a dominant fragmentation pathway for 2-substituted adamantanes, in contrast to many primary amines where this is less common.[1] The presence of this M-17 fragment is a key identifier for this compound. The subsequent fragmentation of the adamantane cage produces a series of smaller hydrocarbon ions, which are also characteristic of the adamantane structure. This detailed understanding of the fragmentation pattern is essential for the unambiguous identification of this compound in research and drug development settings.

References

The Biological Versatility of 2-Aminoadamantane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rigid, lipophilic cage structure of adamantane has long captured the attention of medicinal chemists. Its unique three-dimensional framework offers a scaffold to design molecules with favorable pharmacokinetic properties, including enhanced metabolic stability and blood-brain barrier permeability. Among the various adamantane-based compounds, 2-aminoadamantane derivatives have emerged as a particularly promising class, exhibiting a diverse range of biological activities. This technical guide provides an in-depth exploration of the antiviral and neuromodulatory properties of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Antiviral Activity: Targeting Influenza and Beyond

This compound derivatives have been extensively investigated for their antiviral properties, most notably against influenza A virus. More recent studies have also explored their potential against other viruses, including SARS-CoV-2.

Mechanism of Action: Inhibition of the M2 Proton Channel

The primary mechanism of antiviral action of many this compound derivatives against influenza A is the blockade of the M2 proton ion channel.[1] This viral protein is essential for the uncoating of the virus within the host cell, a critical step for the release of the viral genome and subsequent replication. By physically occluding the M2 channel, these derivatives prevent the influx of protons into the viral particle, thereby inhibiting viral uncoating and replication.

Quantitative Antiviral Data

The antiviral efficacy of this compound derivatives is typically quantified by their 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), the ratio of CC50 to IC50, is a critical parameter for assessing the therapeutic potential of a compound. A higher SI value indicates a more favorable safety profile.

| Compound | Virus Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Amantadine | Influenza A/H3N2 | 12.5 (µg/mL) | >100 (µg/mL) | >8 | [1] |

| Rimantadine | Influenza A/H3N2 | 10.0 (µg/mL) | >100 (µg/mL) | >10 | [1] |

| Glycyl-rimantadine | Influenza A/H3N2 | 7.5 (µg/mL) | >100 (µg/mL) | >13.3 | [1] |

| Leucyl-rimantadine | Influenza A/H3N2 | 15.0 (µg/mL) | >100 (µg/mL) | >6.7 | [1] |

| Tyrosyl-rimantadine | Influenza A/H3N2 | >50 (µg/mL) | >100 (µg/mL) | - | [1] |

| (R)-Enol Ester 10 | Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | 7.7 | Not Reported | Not Reported | [2] |

| (S)-Enol Ester 10 | Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | 7.7 | Not Reported | Not Reported | [2] |

| (R,S)-Dione 11 | Influenza A/California/7/2009(H1N1)pdm09 | 20.6, 26.7 | Not Reported | Not Reported | [2] |

| Aminoadamantane | SARS-CoV-2 | 39.71 | >1000 | >25 | [3] |

| Derivative 3F4 | SARS-CoV-2 | 0.32 | >1000 | >3125 | [3] |

| Derivative 3F5 | SARS-CoV-2 | 0.44 | >1000 | >2272 | [3] |

| Derivative 3E10 | SARS-CoV-2 | 1.28 | >1000 | >781 | [3] |

Note: Data presented in µg/mL has been noted accordingly. Direct comparison between different units should be made with caution.

Neuromodulatory Activity: NMDA Receptor Antagonism

This compound derivatives also exhibit significant activity as N-methyl-D-aspartate (NMDA) receptor antagonists. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.

Mechanism of Action: Open-Channel Blockade

This compound derivatives act as uncompetitive, open-channel blockers of the NMDA receptor. This means they bind within the ion channel pore only when the receptor is activated by both glutamate and a co-agonist (glycine or D-serine). This voltage-dependent blockade modulates the influx of Ca2+ ions, thereby preventing excessive neuronal excitation.

Quantitative NMDA Receptor Antagonist Data

The potency of this compound derivatives as NMDA receptor antagonists is often determined by their ability to inhibit NMDA-induced currents in electrophysiology assays, with results typically reported as IC50 or Ki values.

| Compound | Receptor/Assay | IC50 / Ki (µM) | Reference |

| Amantadine | NMDA Receptor (whole-cell patch clamp) | 38.9 ± 4.2 | [4] |

| Memantine | NMDA Receptor | Potent antagonist | [5] |

| Adamantane-derived compounds 1, 2, 5, 10 | NMDAR channel inhibition | 66.7 - 89.5% inhibition at 100 µM | [6] |

Experimental Protocols

Antiviral Screening: Plaque Reduction Assay

This assay is a gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.

Methodology:

-

Cell Seeding: Seed a suitable host cell line, such as Madin-Darby Canine Kidney (MDCK) cells for influenza virus, into multi-well plates to achieve a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with a known titer of the virus.

-

Compound Treatment: After a viral adsorption period, remove the virus inoculum and add a semi-solid overlay medium containing various concentrations of the this compound derivative.

-

Plaque Formation: Incubate the plates for a period sufficient for viral plaques (zones of cell death) to form.

-

Visualization and Quantification: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. The number of plaques is counted, and the IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[1]

NMDA Receptor Activity: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.

Methodology:

-

Cell Preparation: Use primary neurons or cell lines (e.g., HEK293) expressing NMDA receptors.

-

Electrode Placement: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal.

-

Whole-Cell Configuration: The membrane patch is ruptured to allow electrical access to the cell's interior.

-

Agonist Application: The cell is perfused with a solution containing NMDA and a co-agonist (e.g., glycine) to evoke an inward current.

-

Antagonist Application: The this compound derivative is co-applied with the agonists at various concentrations.

-

Data Acquisition and Analysis: The inhibition of the NMDA-evoked current is recorded at different antagonist concentrations. The data is then used to generate a concentration-response curve and calculate the IC50 value.

Conclusion

This compound derivatives represent a versatile chemical scaffold with significant potential in drug discovery. Their dual activity as both antiviral agents and NMDA receptor antagonists makes them particularly intriguing for further investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating the design and evaluation of novel this compound-based therapeutics. Future research should focus on expanding the structure-activity relationship studies to optimize potency and selectivity, as well as exploring their efficacy in in vivo models of viral infections and neurological disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Core Mechanisms of 2-Aminoadamantane Compounds: A Technical Guide for Drug Development Professionals

An in-depth exploration of the molecular interactions and functional consequences of 2-aminoadamantane derivatives, providing a foundational understanding for researchers, scientists, and drug development professionals in the fields of virology and neuroscience.

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to a class of compounds with a remarkable dual-action profile. These agents have demonstrated significant therapeutic value as both antiviral and neuroprotective agents. This technical guide elucidates the core mechanisms of action of this compound compounds, with a focus on their interactions with key biological targets. The information presented herein is intended to provide a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

Antiviral Mechanism of Action: Targeting the Influenza A M2 Proton Channel

The primary antiviral activity of this compound compounds, such as amantadine and rimantadine, is directed against the influenza A virus.[1] The key molecular target is the M2 protein, a proton-selective ion channel embedded in the viral envelope.[1][2] This channel plays a critical role in the early stages of viral replication.

Following entry into the host cell via endocytosis, the influenza virus is enclosed within an endosome. The acidic environment of the endosome activates the M2 proton channel, allowing protons to flow into the virion.[2] This acidification is essential for the uncoating process, which involves the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm.[1]

This compound compounds act as potent blockers of the M2 proton channel.[1] They bind to a specific site within the pore of the channel, physically obstructing the passage of protons.[1] This blockade prevents the acidification of the viral interior, thereby inhibiting the uncoating of the vRNP and halting the viral replication cycle.[1]

Quantitative Data: Antiviral Activity

The antiviral potency of this compound derivatives is typically quantified by their 50% inhibitory concentration (IC50) in cell-based assays, such as the plaque reduction assay.

| Compound | Virus Strain | IC50 (µM) | Reference |

| Amantadine | Influenza A/H3N2 | >100 | [3] |

| Rimantadine | Influenza A/H3N2 | >100 | [3] |

| Glycyl-rimantadine | Influenza A/H3N2 | 7.5 | [3] |

| Leucyl-rimantadine | Influenza A/H3N2 | 15.0 | [3] |

| Tyrosyl-rimantadine | Influenza A/H3N2 | >100 | [3] |

| Derivative 3F4 | SARS-CoV-2 | 0.32 | [4] |

| Derivative 3F5 | SARS-CoV-2 | 0.44 | [4] |

| Amantadine | SARS-CoV-2 | 39.71 | [4] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaque formation in a cell monolayer.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Influenza A virus stock

-

This compound compound stock solution

-

Agarose or Avicel overlay medium

-

Crystal violet staining solution

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.

-

Infection: Wash the confluent MDCK cell monolayers with PBS and infect with the virus dilutions for 1 hour at 37°C.

-

Compound Treatment: After infection, remove the virus inoculum and overlay the cells with an agarose or Avicel-containing medium containing various concentrations of the this compound compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until viral plaques are visible.

-

Plaque Visualization: Fix the cells with a formaldehyde solution and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in the number of plaques compared to the untreated control.[3]

Neuroprotective Mechanism of Action: Modulation of Glutamatergic and Dopaminergic Systems

In addition to their antiviral properties, certain this compound derivatives, most notably memantine, exhibit significant neuroprotective effects. These effects are primarily mediated through the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[5]

NMDA Receptor Antagonism

The NMDA receptor is a ligand-gated ion channel that is crucial for synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors can lead to an over-influx of calcium ions, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity.[5]

This compound compounds act as uncompetitive, low-to-moderate affinity antagonists of the NMDA receptor.[6] They bind to a site within the ion channel pore, the same site that binds magnesium ions (Mg2+), and physically block the flow of ions. This blockade is voltage-dependent and use-dependent, meaning the compounds preferentially bind to and block open, over-activated channels while having minimal effect on normal synaptic transmission. This unique mechanism of action allows them to quell pathological NMDA receptor activity without disrupting normal physiological function.[6]

Modulation of Dopaminergic Transmission

Amantadine, in particular, is known to influence dopaminergic neurotransmission, which contributes to its therapeutic effects in Parkinson's disease. The precise mechanisms are complex but are thought to involve the enhancement of dopamine release and the inhibition of dopamine reuptake from the synaptic cleft.[7] This leads to an increased concentration of dopamine available to stimulate postsynaptic receptors.